molecular formula C7H7BFNO4 B13462007 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic Acid

5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic Acid

Cat. No.: B13462007
M. Wt: 198.95 g/mol
InChI Key: PJQRPSIUEDZQLI-UHFFFAOYSA-N
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Description

5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters, substituted pyridines, and reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom and methoxycarbonyl group further enhance its reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and specificity in various chemical reactions. The combination of the methoxycarbonyl group and boronic acid moiety further broadens its range of applications in scientific research and industrial processes.

Properties

Molecular Formula

C7H7BFNO4

Molecular Weight

198.95 g/mol

IUPAC Name

(5-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)2-4(3-10-6)8(12)13/h2-3,12-13H,1H3

InChI Key

PJQRPSIUEDZQLI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(=O)OC)F)(O)O

Origin of Product

United States

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